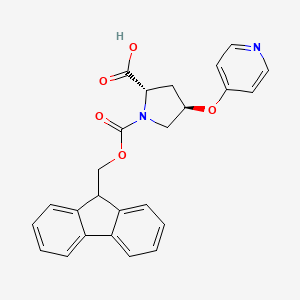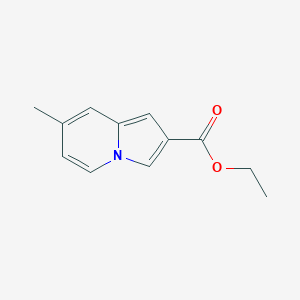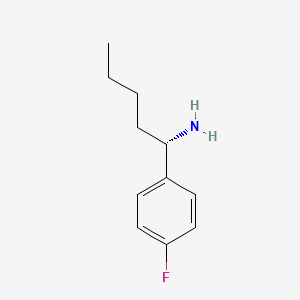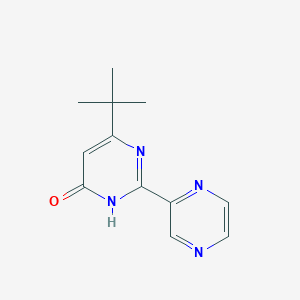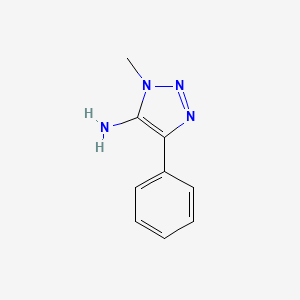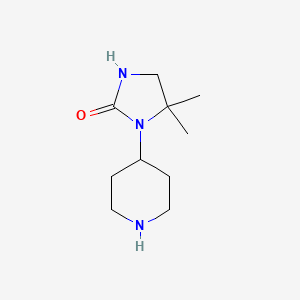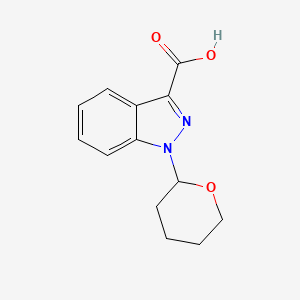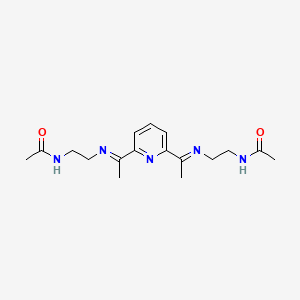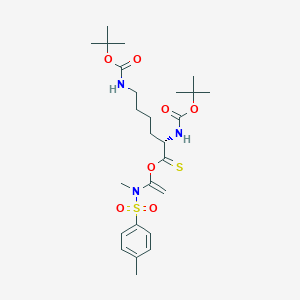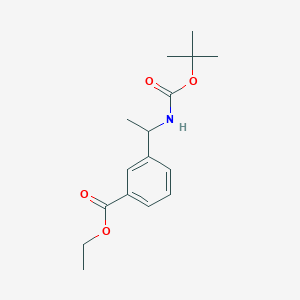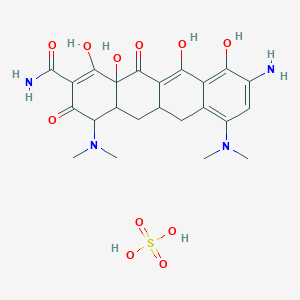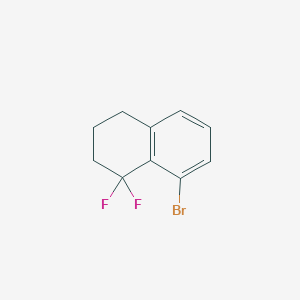
8-Bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of bromine and two fluorine atoms attached to a tetrahydronaphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene typically involves the bromination and fluorination of tetrahydronaphthalene derivatives. One common method is the bromination of 1,1-difluoro-1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine and fluorine atoms can be reduced under specific conditions to yield different hydrocarbon derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products: The major products formed from these reactions include substituted tetrahydronaphthalenes, ketones, carboxylic acids, and reduced hydrocarbon derivatives.
Scientific Research Applications
8-Bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 8-Bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and electrophilic addition, which are influenced by the electronic properties of the substituents.
Comparison with Similar Compounds
- 1,1-Difluoro-1,2,3,4-tetrahydronaphthalene
- 8-Bromo-1,2,3,4-tetrahydronaphthalene
- 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Uniqueness: 8-Bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C10H9BrF2 |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
5-bromo-4,4-difluoro-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H9BrF2/c11-8-5-1-3-7-4-2-6-10(12,13)9(7)8/h1,3,5H,2,4,6H2 |
InChI Key |
YQTGCTIFSXRSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)C(C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



